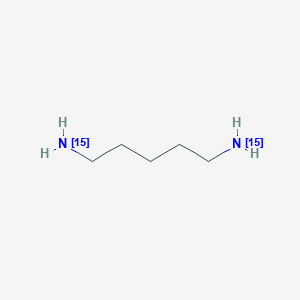
Cadaverine-15N2Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadaverine-15N2Dihydrochloride is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine is also known as 1,5-diaminopentane, 1,5-pentanediamine, and pentamethylene diamine. It is a colorless, viscous, fuming liquid with a distinctive odor. Cadaverine is produced by the decarboxylation of the amino acid lysine and is found in various organisms, including humans, animals, plants, bacteria, fungi, and other microbes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadaverine-15N2Dihydrochloride can be synthesized through various methods, including green chemical and bioconversion technologies. One common method involves the decarboxylation of lysine using lysine decarboxylase enzymes. This process can be carried out using microbial fermentation, where engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce cadaverine from renewable resources such as glucose or glycerol .
Industrial Production Methods: Industrial production of cadaverine typically involves whole-cell biotransformation or microbial fermentation. In whole-cell biotransformation, L-lysine is used as a substrate, and lysine decarboxylase is overexpressed to produce cadaverine. Microbial fermentation involves the use of engineered microbial consortia to convert renewable resources into cadaverine. This method is environmentally friendly and economically viable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cadaverine-15N2Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of various high-value products.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific enzymes or catalysts to facilitate the desired reactions .
Major Products Formed: The major products formed from the reactions of this compound include polyamides, polyurethanes, and polyureas. These products have excellent mechanical properties, air permeability, moisture absorption, and flame retardancy, making them suitable for use in various industries such as automotive, packaging, electronics, and textiles .
Aplicaciones Científicas De Investigación
Cadaverine-15N2Dihydrochloride has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a monomer for the synthesis of renewable polymers such as polyamide, polyurethane, and polyurea. In biology, it plays a role in cell division and growth, promoting the development of pistils and stamens, regulating senescence, and improving fruit development .
In medicine, this compound is used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysenteryIn industry, it is used to produce high-performance materials such as nylon 5X, which have excellent properties and are used in chemical fibers and engineering plastics .
Mecanismo De Acción
The mechanism of action of cadaverine-15N2Dihydrochloride involves its interaction with various molecular targets and pathways. It is formed by the bacterial decarboxylation of lysine, and its effects are mediated through its interaction with specific enzymes and receptors. The compound can participate in various physiological processes, including cell division, growth regulation, and senescence .
Comparación Con Compuestos Similares
Cadaverine-15N2Dihydrochloride is similar to other polyamines such as putrescine, spermidine, and spermine. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to participate in the synthesis of high-performance materials such as nylon 5X and pentamethylene diisocyanate. This uniqueness makes it a valuable compound for various industrial applications .
List of Similar Compounds:- Putrescine
- Spermidine
- Spermine
- 1,6-Hexanediamine
- 1,4-Butanediamine
This compound stands out due to its specific applications in the synthesis of renewable polymers and high-performance materials, making it a compound of significant interest in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H14N2 |
|---|---|
Peso molecular |
104.16 g/mol |
Nombre IUPAC |
pentane-1,5-di(15N2)amine |
InChI |
InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i6+1,7+1 |
Clave InChI |
VHRGRCVQAFMJIZ-AKZCFXPHSA-N |
SMILES isomérico |
C(CC[15NH2])CC[15NH2] |
SMILES canónico |
C(CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


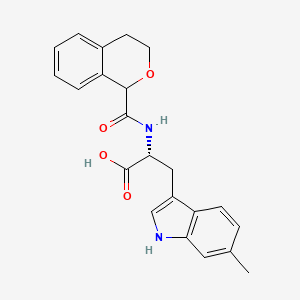
![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
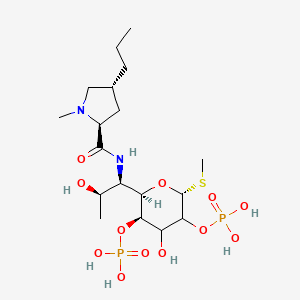
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
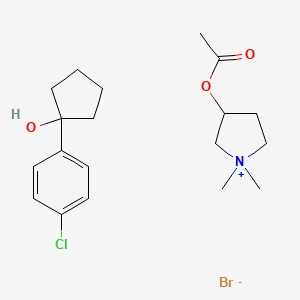
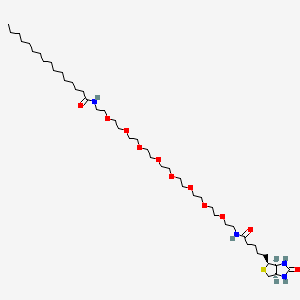
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
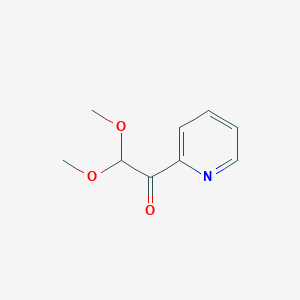
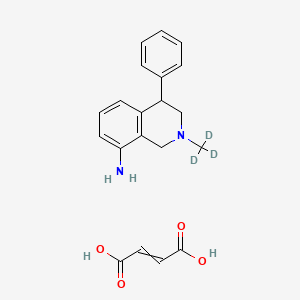
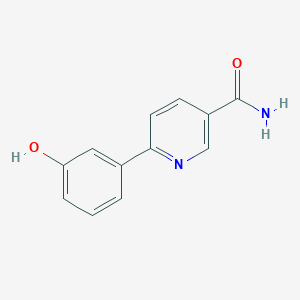
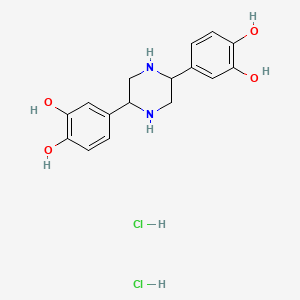
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
